molecular formula C10H6Br2FN3O B3042664 N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 649578-34-7

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide

Cat. No. B3042664
CAS RN: 649578-34-7
M. Wt: 362.98 g/mol
InChI Key: SWTWNJQXTADBHJ-UHFFFAOYSA-N
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Description

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide, commonly known as DBFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DBFPB is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation, inflammation, and thermoregulation.

Mechanism of Action

DBFPB acts as a selective and potent antagonist of the N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide ion channel, which is involved in pain sensation, inflammation, and thermoregulation. N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. When activated, N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide allows the influx of calcium ions into the cell, leading to depolarization and the generation of action potentials. DBFPB binds to a specific site on the N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide channel and prevents its activation by various stimuli, thereby reducing pain sensation, inflammation, and thermoregulation.
Biochemical and Physiological Effects:
DBFPB has been shown to have significant biochemical and physiological effects in various experimental models. In vitro studies have shown that DBFPB can inhibit the activation of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide by various stimuli, including capsaicin, heat, and protons. In vivo studies have shown that DBFPB can reduce pain sensation, inflammation, and thermoregulation in various experimental models, including inflammatory pain, neuropathic pain, and hyperthermia. DBFPB has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

DBFPB has several advantages and limitations for lab experiments. One of the advantages of DBFPB is its high selectivity and potency for the N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide channel, which allows for precise modulation of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide activity in experimental models. Another advantage of DBFPB is its stability and solubility in various solvents, which allows for easy preparation of experimental solutions. However, one of the limitations of DBFPB is its relatively high cost compared to other N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide antagonists, which may limit its use in large-scale experiments. Another limitation of DBFPB is its potential off-target effects, which may interfere with the interpretation of experimental results.

Future Directions

DBFPB has several potential future directions for research. One future direction is the development of novel N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide antagonists based on the structure of DBFPB, which may have improved selectivity and potency for the N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide channel. Another future direction is the investigation of the role of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide in various physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases. Another future direction is the development of novel drug delivery systems for DBFPB, which may improve its pharmacokinetic properties and therapeutic efficacy. Overall, DBFPB has significant potential for future research in various scientific fields.

Scientific Research Applications

DBFPB has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, DBFPB has been used as a lead compound for the development of novel N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide antagonists that can be used for the treatment of pain and inflammation. In pharmacology, DBFPB has been used to study the role of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide in various physiological and pathological processes, including thermoregulation, nociception, and inflammation. In neuroscience, DBFPB has been used to study the role of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide in synaptic plasticity, learning, and memory.

properties

IUPAC Name

N-(4,5-dibromo-1H-pyrazol-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2FN3O/c11-7-8(12)15-16-9(7)14-10(17)5-3-1-2-4-6(5)13/h1-4H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTWNJQXTADBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NNC(=C2Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
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N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
Reactant of Route 3
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N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
Reactant of Route 4
N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
Reactant of Route 5
N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide
Reactant of Route 6
N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide

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